![molecular formula C10H10BrNO3 B13917030 N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a chemical compound that features a benzodioxole ring structure fused with a brominated propionamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of a benzodioxole derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then reacted with a suitable amine to form the propionamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for initiating radical reactions.
Amines: For amide formation reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex biaryl structures .
科学研究应用
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
作用机制
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for certain biological targets. Additionally, the benzodioxole ring structure can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide: Similar structure but with a chlorine atom instead of bromine.
N-Benzo[1,3]dioxol-5-yl-2-iodo-propionamide: Similar structure but with an iodine atom instead of bromine.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a similar benzodioxole ring structure but different functional groups.
Uniqueness
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or iodine. This can lead to differences in biological activity and selectivity, making it a valuable compound for research and development .
属性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-bromopropanamide |
InChI |
InChI=1S/C10H10BrNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) |
InChI 键 |
ZLIIJJYUCRQVHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


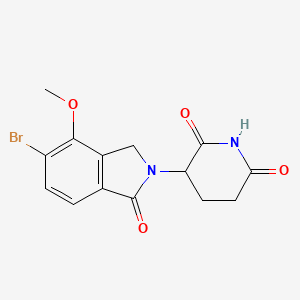
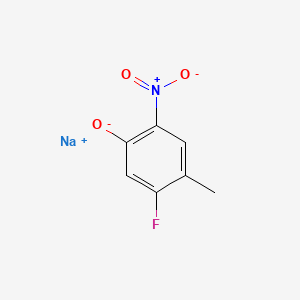
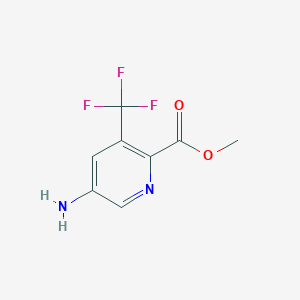
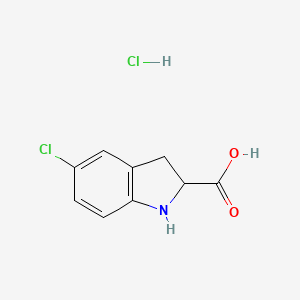
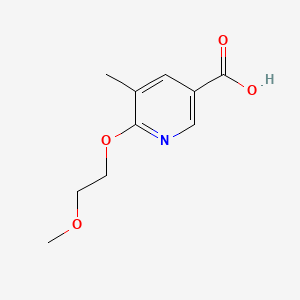
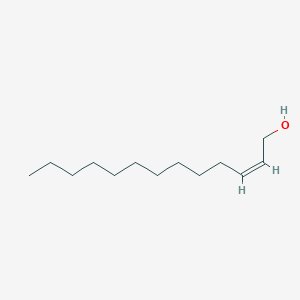
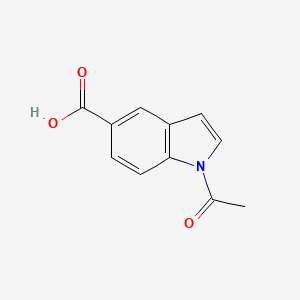
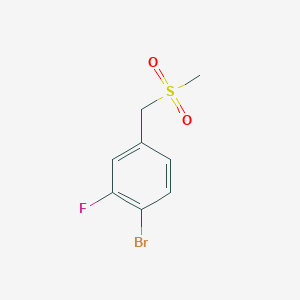

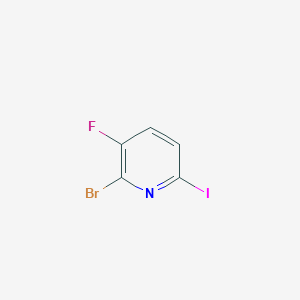
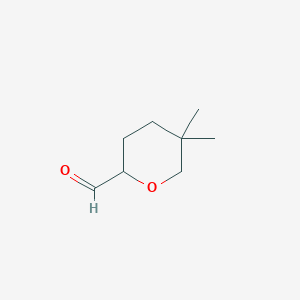
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)
